REACTION_CXSMILES
|
C([O-])=O.[NH4+].Cl[C:6]1[C:15]2[C:10](=[C:11]([N+:16]([O-])=O)[CH:12]=[CH:13][CH:14]=2)[N:9]=[CH:8][C:7]=1[C:19]([O:21][CH2:22][CH3:23])=[O:20]>[Pd].C(O)C>[CH2:22]([O:21][C:19]([C:7]1[CH:8]=[N:9][C:10]2[C:15]([CH:6]=1)=[CH:14][CH:13]=[CH:12][C:11]=2[NH2:16])=[O:20])[CH3:23] |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)[O-].[NH4+]
|
Name
|
|
Quantity
|
5.6 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(C=NC2=C(C=CC=C12)[N+](=O)[O-])C(=O)OCC
|
Name
|
|
Quantity
|
2 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1000 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at ambient temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of celite
|
Type
|
WASH
|
Details
|
the pad washed with dichloromethane
|
Type
|
CUSTOM
|
Details
|
The combined filtrate and washings were evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
The residue so obtained
|
Type
|
CUSTOM
|
Details
|
was purified by flash chromatography on silica
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(=O)C=1C=NC2=C(C=CC=C2C1)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 58% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |